molecular formula C11H16O6 B8194661 2-O-Acetyl-1,6-anhydro-3,4-O-isopropylidene-beta-D-galactopyranose

2-O-Acetyl-1,6-anhydro-3,4-O-isopropylidene-beta-D-galactopyranose

Cat. No.: B8194661
M. Wt: 244.24 g/mol
InChI Key: QGDNGULCPVORBS-SOYHJAILSA-N
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Description

2-O-Acetyl-1,6-anhydro-3,4-O-isopropylidene-beta-D-galactopyranose is a complex organic compound with a unique tricyclic structure. This compound is characterized by its multiple oxygen atoms and a distinctive acetate group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Acetyl-1,6-anhydro-3,4-O-isopropylidene-beta-D-galactopyranose typically involves multi-step organic reactions. The starting materials often include simpler organic compounds that undergo cyclization and functional group transformations to form the tricyclic core. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-O-Acetyl-1,6-anhydro-3,4-O-isopropylidene-beta-D-galactopyranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-O-Acetyl-1,6-anhydro-3,4-O-isopropylidene-beta-D-galactopyranose is studied for its unique structural properties and reactivity. It serves as a model compound for understanding tricyclic systems and their behavior under various chemical conditions.

Biology

The compound’s potential biological activity is of interest in fields such as pharmacology and biochemistry. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.

Medicine

In medicine, the compound may be explored for its therapeutic properties. Its unique structure could offer advantages in targeting specific biological pathways or receptors, making it a candidate for drug design and development.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism by which 2-O-Acetyl-1,6-anhydro-3,4-O-isopropylidene-beta-D-galactopyranose exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biological pathways. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets and producing desired effects.

Properties

IUPAC Name

[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6/c1-5(12)14-9-8-7(16-11(2,3)17-8)6-4-13-10(9)15-6/h6-10H,4H2,1-3H3/t6-,7+,8+,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDNGULCPVORBS-SOYHJAILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(C3COC1O3)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]2[C@H]([C@H]3CO[C@@H]1O3)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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